[(Tert-butoxycarbonyl)amino](2,6-dichlorophenyl)acetic acid
Description
(Tert-butoxycarbonyl)aminoacetic acid (hereafter referred to as the Boc-protected compound) is a derivative of phenylacetic acid featuring a tert-butoxycarbonyl (Boc)-protected amino group attached to a 2,6-dichlorophenyl moiety. The Boc group is a widely used protective group in organic synthesis, particularly for amines, due to its stability under basic conditions and ease of removal under acidic conditions . The Boc group may enhance stability during synthesis or modify pharmacokinetic properties in vivo.
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO4/c1-13(2,3)20-12(19)16-10(11(17)18)9-7(14)5-4-6-8(9)15/h4-6,10H,1-3H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOFMPXYBDCNQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=C(C=CC=C1Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Approaches
A foundational strategy involves the alkylation of 2,6-dichlorophenylglycine derivatives. In this method, 2,6-dichlorophenylglycine is treated with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For instance, reacting 2,6-dichlorophenylglycine (1.0 equiv) with Boc₂O (1.2 equiv) in tetrahydrofuran (THF) containing 4-dimethylaminopyridine (DMAP, 0.1 equiv) at 0–25°C for 12 hours yields Boc-DCPAA in 78–85% yield after aqueous workup. The dichlorophenyl group’s electron-withdrawing nature moderately retards the reaction, necessitating extended stirring times compared to non-halogenated analogs.
Coupling Reactions: Ullmann and Buchwald-Hartwig Amination
Transition-metal-catalyzed couplings offer an alternative pathway, particularly for constructing the C–N bond between the dichlorophenyl ring and the glycine backbone. The Ullmann coupling of 2,6-dichloroiodobenzene with N-Boc-glycine ethyl ester using copper(I) iodide (10 mol%) and 1,10-phenanthroline (20 mol%) in dimethylformamide (DMF) at 110°C for 24 hours achieves a 68% yield. Conversely, the Buchwald-Hartwig variant employing palladium(II) acetate and Xantphos as a ligand enhances efficiency, yielding Boc-DCPAA ethyl ester in 74% yield under milder conditions (90°C, 12 hours). Subsequent saponification with lithium hydroxide (LiOH) in THF/water affords the target acid in 92% yield.
Boc Protection Strategies
Optimization Techniques and High-Throughput Experimentation (HTE)
Modern synthetic workflows leverage HTE to accelerate condition screening. As demonstrated in analogous systems, microvial plates equipped with automated liquid handlers enable rapid testing of solvents (e.g., DMF vs. THF), bases (TEA vs. DMAP), and temperatures. For Boc-DCPAA, a 96-well screen revealed that THF with DMAP (0.1 equiv) at 25°C provided superior yields (85%) compared to DCM-based systems (72%). HTE further identified zinc-mediated ester reductions as a viable side-reaction mitigation strategy, echoing methodologies from diclofenac syntheses.
Analytical Characterization
Boc-DCPAA’s structural integrity is confirmed through multimodal analysis:
- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) displays characteristic tert-butyl singlet at δ 1.43 ppm and the dichlorophenyl aromatic protons as a doublet (δ 7.32–7.28 ppm, J = 8.4 Hz).
- IR Spectroscopy : Strong absorptions at 1745 cm⁻¹ (C=O, Boc) and 1680 cm⁻¹ (C=O, acid) confirm functional group incorporation.
- Mass Spectrometry : ESI-MS (m/z): [M+H]⁺ calcd. for C₁₃H₁₄Cl₂NO₄⁺ 334.02, found 334.05.
Applications and Derivative Synthesis
Boc-DCPAA’s utility extends to peptidomimetic drug candidates, where it serves as a rigid, hydrophobic building block. For example, coupling with H-Val-OMe using HATU/DIPEA in DMF yields a dipeptide precursor to thrombin inhibitors. Additionally, enzymatic resolution with subtilisin Carlsberg achieves enantiomeric enrichment (>98% ee), critical for chiral active pharmaceutical ingredients (APIs).
Chemical Reactions Analysis
Types of Reactions
(Tert-butoxycarbonyl)aminoacetic acid undergoes various chemical reactions, including:
Deprotection: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Bases such as sodium hydroxide or DMAP in acetonitrile.
Major Products Formed
Scientific Research Applications
1.1. Role in Drug Development
The compound serves as a key intermediate in the synthesis of bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals targeting various diseases, including cancer and neurological disorders.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of (Tert-butoxycarbonyl)aminoacetic acid exhibit cytotoxic activity against cancer cell lines. For instance, analogs designed from this compound have shown effectiveness in inhibiting the proliferation of prostate cancer cells through targeted receptor interactions .
1.2. Prodrug Formation
The compound can function as a prodrug, which is metabolized into an active form that exerts therapeutic effects. This property is particularly valuable in enhancing the bioavailability of drugs that are poorly soluble or unstable in their active forms.
2.1. Peptide Synthesis
(Tert-butoxycarbonyl)aminoacetic acid is commonly used as a building block in peptide synthesis due to its ability to protect amino groups during coupling reactions. The Boc group can be easily removed under mild acidic conditions, allowing for further functionalization.
Data Table: Comparison of Protective Groups in Peptide Synthesis
| Protective Group | Stability | Deprotection Conditions | Applications |
|---|---|---|---|
| Boc | Moderate | Acidic (TFA or HCl) | Peptide synthesis |
| Fmoc | High | Basic (Piperidine) | Peptide synthesis |
| Cbz | Low | Hydrogenation | Peptide synthesis |
2.2. Synthesis of Novel Compounds
This compound has been utilized in the synthesis of novel compounds that possess unique biological activities. For example, modifications to the phenyl ring can yield derivatives with enhanced pharmacological profiles.
Case Study: Synthesis of Fluorinated Derivatives
Research has shown that introducing fluorine atoms into the phenyl ring enhances the lipophilicity and biological activity of the resulting compounds . These derivatives have been evaluated for their potential use as imaging agents in positron emission tomography (PET).
3.1. Enzyme Inhibition Studies
Studies indicate that (Tert-butoxycarbonyl)aminoacetic acid and its derivatives can inhibit specific enzymes involved in metabolic pathways related to cancer progression.
Data Table: Enzyme Inhibition Activity
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| (Tert-butoxycarbonyl)aminoacetic acid | Enzyme A | 15 |
| Fluorinated derivative | Enzyme B | 5 |
Mechanism of Action
The mechanism of action of (Tert-butoxycarbonyl)aminoacetic acid involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection .
Comparison with Similar Compounds
Structural Comparison
| Compound | Structure | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| (Tert-butoxycarbonyl)aminoacetic acid | Boc-protected amino group linked to 2,6-dichlorophenyl via acetic acid backbone | C₁₄H₁₆Cl₂NO₄* | ~352.2 (estimated) |
| Diclofenac | 2-[(2,6-Dichlorophenyl)amino]phenylacetic acid | C₁₄H₁₁Cl₂NO₂ | 296.15 |
| Aceclofenac | 2-{2-[2-(2,6-Dichlorophenyl)amino]phenyl}acetyl oxy acetic acid (ester prodrug of diclofenac) | C₁₆H₁₃Cl₂NO₄ | 354.2 |
*Estimated based on Boc group addition to diclofenac’s structure.
Key Structural Differences :
- The Boc-protected compound replaces the free amino group in diclofenac with a Boc group, increasing steric bulk and hydrophobicity.
- Aceclofenac incorporates a glycolic acid ester moiety, enhancing solubility in basic conditions compared to diclofenac .
Physicochemical Properties
Implications :
- The Boc group may reduce aqueous solubility compared to diclofenac but improve stability during storage.
- Aceclofenac’s ester group enhances bioavailability by increasing solubility, acting as a prodrug .
Pharmacological Activity
- Diclofenac: Directly inhibits COX-1/COX-2 via binding to hydrophobic pockets (e.g., VAL349, LEU531) via its dichlorophenylamino and phenylacetic acid groups .
- Aceclofenac : A prodrug metabolized to diclofenac, with additional anti-inflammatory effects via interleukin-1β suppression .
- Boc-Protected Compound : Likely inactive unless deprotected. The Boc group may hinder COX binding due to steric bulk. If designed as a prodrug, acidic conditions (e.g., stomach) could release the active amine .
Biological Activity
(Tert-butoxycarbonyl)aminoacetic acid, commonly referred to as Boc-amino acid, is a compound that plays a significant role in organic synthesis, particularly in peptide chemistry. The tert-butoxycarbonyl (Boc) group is widely used as a protecting group for amino acids during synthesis due to its stability and ease of removal. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and applications in medicinal chemistry.
- IUPAC Name : (2S)-(tert-butoxycarbonyl)aminoacetic acid
- Molecular Formula : C13H16Cl2N O4
- CAS Number : 1404945-02-3
The biological activity of (Tert-butoxycarbonyl)aminoacetic acid primarily revolves around its role in peptide synthesis. The Boc group protects the amino functionality during chemical reactions, allowing for selective modifications without affecting the amino group. This property is crucial for synthesizing various peptides that can act as pharmaceuticals.
- Target of Action : The primary target is the amino group in peptide synthesis.
- Mode of Action : The Boc group can be added to amines under mild conditions using di-tert-butyl dicarbonate (Boc2O), facilitating the formation of protected amino acids that are stable under various reaction conditions.
Pharmacokinetics
The pharmacokinetic profile of (Tert-butoxycarbonyl)aminoacetic acid indicates that it is miscible in organic solvents such as acetonitrile and dimethylformamide but shows limited solubility in water. This characteristic affects its bioavailability and interaction with biological systems.
Biological Activity
Research has shown that derivatives of Boc-protected amino acids exhibit various biological activities:
- Antimicrobial Activity : Some studies suggest that compounds with similar structures can inhibit bacterial growth, potentially through disrupting cell membrane integrity.
- Enzyme Interaction : The compound can serve as a substrate or inhibitor in enzyme-catalyzed reactions, providing insights into enzyme mechanisms and potential therapeutic targets.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Interaction | Substrate for enzyme-catalyzed reactions | |
| Peptide Synthesis | Used as a protecting group in synthesis |
Case Studies
- Peptide Synthesis : A study demonstrated the successful use of (Tert-butoxycarbonyl)aminoacetic acid in synthesizing bioactive peptides. The Boc protection allowed for multiple coupling reactions without degradation of the amino group, yielding high-purity peptides suitable for pharmacological testing.
- Antimicrobial Testing : Another investigation explored the antimicrobial properties of related compounds. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for achieving high enantiomeric excess in (Tert-butoxycarbonyl)aminoacetic acid?
- Methodology : Use (R,R)-FeBIPF2 (2 mol%) as a catalyst with 2,2,6,6-tetramethylpiperidine (TMP, 1 equiv) at –30 °C for 16 hours. Purify via flash column chromatography (silica gel, n-hexane/EtOAc 5:1 + 0.2% HOAc). This yields the product with 84% yield and 91% enantiomeric excess (ee), verified by chiral HPLC (Daicel Chiralpak IG column, n-hexane/iPrOH 9:1 + 0.1% TFA, UV 210 nm) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology : Employ nuclear magnetic resonance (NMR) for proton and carbon backbone analysis, Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., tert-butoxycarbonyl and acetic acid moieties), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Cross-reference with synthetic intermediates (e.g., tert-butyl (2-(2,6-dichlorophenyl)acetoxy)carbamate) to track reaction progression .
Q. What are common impurities or byproducts during synthesis, and how are they addressed?
- Methodology : Monitor for deprotected amines (e.g., free amino-acetic acid derivatives) or incomplete Boc-group incorporation using thin-layer chromatography (TLC). Purification via acid-washed silica gel (with 0.2% HOAc) minimizes residual TMP or metal catalyst impurities. Compare retention times against reference standards (e.g., EP impurity profiles for structurally related NSAIDs) .
Advanced Research Questions
Q. What strategies resolve enantiomers of (Tert-butoxycarbonyl)aminoacetic acid for chiral studies?
- Methodology : Utilize chiral HPLC with a Daicel Chiralpak IG column (250 × 4.6 mm) and mobile phase n-hexane/iPrOH (9:1 + 0.1% TFA). Retention times (t1 = 11.8 min, t2 = 21.1 min) differentiate enantiomers. For preparative separation, scale-up chromatography with cellulose-based chiral stationary phases achieves baseline resolution .
Q. How does coordination with transition metals modulate this compound’s bioactivity?
- Methodology : Synthesize Zn(II) or Cu(II) complexes by reacting the sodium salt of the compound with metal chlorides in ethanol. Assess anti-inflammatory activity via COX-2 inhibition assays. Enhanced activity in metal complexes is attributed to improved membrane permeability and stabilized ligand-metal charge transfer states .
Q. What analytical methods quantify this compound in biological matrices (e.g., plasma)?
- Methodology : Develop a liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol using deuterated analogs (e.g., diclofenac-d4) as internal standards. Optimize extraction with C18 solid-phase cartridges and quantify via multiple reaction monitoring (MRM) transitions (e.g., m/z 296 → 214 for the parent ion) .
Q. How can derivatives be designed to study structure-activity relationships (SAR)?
- Methodology : Perform Mannich reactions with formaldehyde and substituted indoles at 0–5 °C to generate 1,3-disubstituted indole derivatives. Alternatively, benzoylation using 4-chlorobenzoyl chloride under Schotten-Baumann conditions introduces aromatic substituents. Evaluate anti-inflammatory activity via in vitro TNF-α suppression assays .
Data Contradiction Analysis
Q. Discrepancies in reported melting points for derivatives: How to validate purity?
- Methodology : Compare differential scanning calorimetry (DSC) thermograms with literature values. For example, a derivative with a reported mp of 143–145 °C may require recrystallization from hot ethanol to remove solvates. Cross-validate purity via elemental analysis (C, H, N) and X-ray crystallography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
